Ledipasvir-d6 Hydrochloride: Chemical Properties, Pharmacokinetics, and Bioanalytical Applications in Viral Therapeutics
Ledipasvir-d6 Hydrochloride: Chemical Properties, Pharmacokinetics, and Bioanalytical Applications in Viral Therapeutics
Executive Summary
The accurate pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM) of direct-acting antivirals (DAAs) are critical for optimizing treatment regimens against the Hepatitis C Virus (HCV). Ledipasvir-d6 hydrochloride serves as the gold-standard stable isotope-labeled internal standard (SIL-IS) for the bioanalysis of ledipasvir[1]. By incorporating six deuterium atoms, this compound provides a critical mass-to-charge (m/z) shift while perfectly mimicking the physicochemical and chromatographic behavior of the unlabeled drug, thereby ensuring absolute quantification accuracy in complex biological matrices[1].
As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with an authoritative, in-depth guide to the chemical properties, mechanistic rationale, and validated bioanalytical workflows associated with Ledipasvir-d6 hydrochloride.
Chemical Identity and Physicochemical Properties
Ledipasvir is a highly potent inhibitor of the HCV non-structural protein 5A (NS5A)[2]. To facilitate precise LC-MS/MS quantification, Ledipasvir-d6 is synthesized by substituting six hydrogen atoms with deuterium on the isopropyl/acetone-derived moiety[3]. The hydrochloride salt form is frequently utilized to enhance aqueous solubility during stock solution preparation[4].
Structural and Chemical Metrics
| Property | Ledipasvir (Unlabeled) | Ledipasvir-d6 (Free Base) | Ledipasvir-d6 Hydrochloride |
| CAS Number | 1256388-51-8[2] | 2050041-12-6[5] | N/A (Salt derivative) |
| Molecular Formula | C₄₉H₅₄F₂N₈O₆[2] | C₄₉H₄₈D₆F₂N₈O₆[5] | C₄₉H₄₈D₆F₂N₈O₆ • xHCl |
| Molecular Weight | 889.0 g/mol [2] | 895.1 g/mol [5] | > 931.5 g/mol |
| Isotopic Enrichment | Natural Abundance | ≥99% deuterated forms (d₁-d₆)[5] | ≥99% deuterated forms |
| Solubility | DMSO, Methanol | DMSO, Methanol[5] | DMSO, Methanol, Water (partial) |
Mechanism of Action: HCV NS5A Inhibition
While Ledipasvir-d6 is primarily used as an analytical tracer[6], it retains the exact pharmacological target engagement of the parent drug. Ledipasvir binds directly to Domain I of the HCV NS5A protein[5]. NS5A is a zinc-binding phosphoprotein essential for both viral RNA replication and the assembly of infectious virions.
By binding to NS5A, ledipasvir induces a conformational shift that disrupts the viral replication complex[2]. The molecule is highly potent, exhibiting picomolar efficacy against multiple HCV genotypes, and is highly protein-bound (>99%) in human serum[2]. Additionally, recent studies have identified ledipasvir as a potential inhibitor of the SARS-CoV 3CL protease[7].
Figure 1: Mechanism of HCV RNA replication blockade via NS5A inhibition by Ledipasvir.
Quantitative Pharmacological Metrics
| Target / Genotype | EC₅₀ / IC₅₀ Value | Reference Context |
| HCV Genotype 1b | 4 pM | Replicon Assay[8] |
| HCV Genotype 1a | 31 - 34 pM | Replicon Assay[2] |
| SARS-CoV 3CLpro | 1.62 μM | Enzymatic Inhibition[7] |
The Rationale for Deuteration in Bioanalysis
In mass spectrometry, biological matrices (like plasma or serum) cause unpredictable ion suppression or enhancement in the electrospray ionization (ESI) source. To achieve absolute quantification, an internal standard must co-elute perfectly with the analyte while being distinguishable by the mass spectrometer[1].
Why Ledipasvir-d6?
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Mass Shift (+6 Da): The addition of six neutrons shifts the precursor ion mass from m/z ~890.0 [M+H]⁺ to m/z ~896.1 [M+H]⁺. This +6 Da shift is sufficient to prevent isotopic overlap from the naturally occurring ¹³C isotopes of the unlabeled drug[5].
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Chromatographic Co-elution: Unlike structural analogs, a stable isotope-labeled (SIL) compound like Ledipasvir-d6 experiences virtually identical hydrophobic interactions on a C18 stationary phase, ensuring it elutes at the exact same retention time as ledipasvir[1].
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Metabolic Stability: The deuterium atoms are placed on stable carbon bonds (e.g., methyl groups of the isopropyl moiety) to prevent in vivo or in vitro hydrogen-deuterium exchange (HDX) with the aqueous environment[3].
Bioanalytical Protocol: LC-MS/MS Quantification Workflow
To ensure a self-validating system, the following protocol outlines the extraction and quantification of ledipasvir from human plasma using Ledipasvir-d6 hydrochloride as the internal standard[1]. Because ledipasvir is highly protein-bound[2], aggressive protein precipitation is required to ensure total drug recovery.
Step-by-Step Methodology
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Standard Preparation:
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Reconstitute Ledipasvir-d6 hydrochloride in 100% methanol to yield a 1.0 mg/mL stock solution[5].
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Dilute to a working IS solution of 50 ng/mL in acetonitrile.
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Sample Aliquoting & Spiking:
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Transfer 50 μL of human plasma (containing unknown ledipasvir concentrations) into a 96-well plate.
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Add 10 μL of the Ledipasvir-d6 working IS solution to each well.
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Protein Precipitation (Extraction):
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Add 200 μL of cold acetonitrile (containing 0.1% formic acid) to disrupt drug-protein binding and precipitate plasma proteins.
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Vortex aggressively for 2 minutes to ensure complete denaturation.
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Centrifugation:
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Centrifuge the plate at 14,000 × g for 10 minutes at 4°C.
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LC-MS/MS Analysis:
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Transfer 100 μL of the clear supernatant to an autosampler vial.
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Chromatography: Inject 2 μL onto a sub-2 μm C18 UHPLC column. Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
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Detection: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both the unlabeled drug and the d6-IS[5].
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Figure 2: LC-MS/MS bioanalytical workflow utilizing Ledipasvir-d6 as an internal standard.
Conclusion
The integration of Ledipasvir-d6 hydrochloride into bioanalytical frameworks is a non-negotiable standard for rigorous pharmacokinetic evaluation. By leveraging its +6 Da mass shift and identical chromatographic behavior, researchers can completely neutralize matrix effects and ionization variability[1]. Whether evaluating novel combination therapies for HCV or exploring secondary indications like SARS-CoV 3CLpro inhibition[7], the use of this stable isotope-labeled standard ensures that all derived quantitative data is both accurate and reproducible.
References
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Veeprho. Ledipasvir-D6 Reference Standard. Available at:[Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Ledipasvir | SARS-CoV | HCV Protease | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. HY-15602 | MCE 生命科学试剂服务商 [medchemexpress.cn]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
